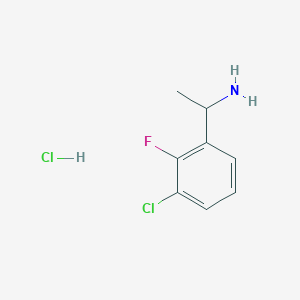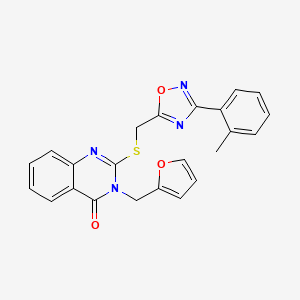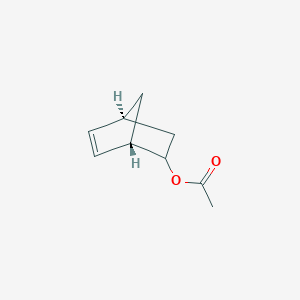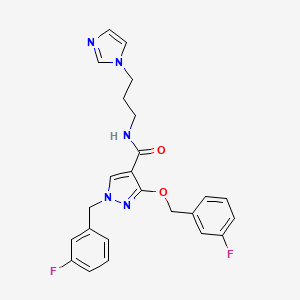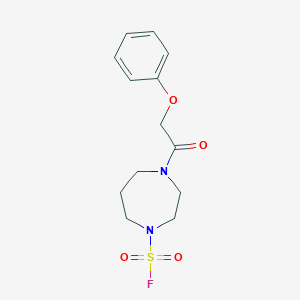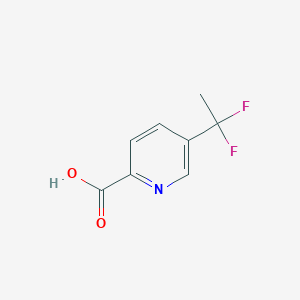
2-Pyridinecarboxylic acid, 5-(1,1-difluoroethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "2-Pyridinecarboxylic acid, 5-(1,1-difluoroethyl)-" is a derivative of pyridinecarboxylic acid, which is a class of compounds that have been extensively studied due to their various applications, including their role as intermediates in organic synthesis and their pharmacological activities. The specific substitution at the 5-position with a 1,1-difluoroethyl group may influence the chemical and physical properties of the compound, as well as its reactivity and potential biological activity.
Synthesis Analysis
The synthesis of pyridinecarboxylic acid derivatives can be achieved through various methods. For instance, the synthesis of 5-amino-2-pyridinecarboxylic acid derivatives has been described using reductive alkylation, alkylation of urethane, and selective reduction of amides followed by hydrolysis . Another method involves the use of 2-(trifluoromethylsulfonyloxy)pyridine (TFOP) for the ketone synthesis from carboxylic acids and aromatic hydrocarbons, which could potentially be adapted for the synthesis of substituted pyridinecarboxylic acids . Additionally, the synthesis of 5-thio-2-pyridinecarboxylic acids has been reported using displacement of nitrite, alkylation, and hydrolysis steps .
Molecular Structure Analysis
The molecular structure of pyridinecarboxylic acid derivatives can be complex, with the potential for various substituents to influence the overall geometry and electronic distribution. For example, pyridine-2,5-dicarboxylic acid complexes with nickel(II) have been shown to form a distorted octahedral geometry with coordination through the pyridine nitrogen atom and one of the carboxylate oxygen atoms . Similarly, the structure of pyridine-2,6-dicarboxylic acid has been determined, revealing a one-dimensional supramolecular structure stabilized by hydrogen bonding .
Chemical Reactions Analysis
Pyridinecarboxylic acids can participate in a range of chemical reactions. The reactivity of these compounds can be influenced by the presence of electron-withdrawing or electron-donating groups, such as the 1,1-difluoroethyl group. For example, reactions of pyridinecarboxylic acids with dirhenium(II) complexes have been studied, showing the formation of bidentate and tridentate coordination complexes10. The presence of substituents can also affect the formation of supramolecular synthons, as seen in the crystal structures of pyrazinecarboxylic acids .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-pyridinecarboxylic acid derivatives are influenced by their molecular structure. For instance, the introduction of amino groups has been shown to confer potent antihypertensive activity in certain derivatives . The presence of thio groups has also been associated with oral antihypertensive activity . The thermal and luminescent properties of metal-organic frameworks containing pyridine-dicarboxylic acids have been characterized, indicating potential applications in materials science . Additionally, the supramolecular structure of pyridine-2,6-dicarboxylic acid has been analyzed, demonstrating the importance of hydrogen bonding in stabilizing the solid-state structure .
科学的研究の応用
Crystal Structure and Hydrogen Bonding
The crystal structure of pyridine carboxylic acid derivatives, such as 5-(trifluoromethyl)picolinic acid monohydrate, reveals a complex hydrogen-bonding network. These structures form water-bridged hydrogen-bonding dimers that are further linked into two-dimensional sheets through longer intermolecular hydrogen bonding interactions. The presence of substituents like the trifluoromethyl group extends out the faces of the sheet, contributing to the three-dimensional packing through F⋯F and C—H⋯F contacts (N. Ye & J. Tanski, 2020).
Catalytic Cyclisation in Organic Synthesis
Pyridine carboxylic acid derivatives also find applications in catalytic cyclisation processes. For instance, trifluoromethanesulfonic acid is an effective catalyst for inducing 5-endo cyclisation of homoallylic sulfonamides to give pyrrolidines. This highlights the role of sulfonamide groups in terminating cationic cascades for the efficient formation of polycyclic systems (Charlotte M. Haskins & D. Knight, 2002).
Coordination Polymers and Metal-Organic Frameworks (MOFs)
Pyridine carboxylic acids are pivotal in synthesizing coordination polymers and MOFs with varying topologies and functionalities. These frameworks are constructed by bridging metal ions with pyridine carboxylate ligands, which can result in structures with unique properties such as luminescence or catalytic activity. The synthesis and structural characterization of these materials, including their thermal and spectroscopic properties, illustrate the versatility of pyridine carboxylic acids in materials chemistry (Z. Rzączyńska, Anna Danczowska-Burdon, & J. Sienkiewicz-Gromiuk, 2010; S. Ghosh, J. Ribas, & P. K. Bharadwaj, 2005).
Antihypertensive Activity
Certain pyridinecarboxylic acid derivatives have been investigated for their potential antihypertensive activity. The synthesis of various substituted 5-amino-2-pyridinecarboxylic acids and their derivatives highlights the medicinal chemistry applications of these compounds. The optimization of structural parameters for antihypertensive activity has led to the identification of compounds with potential for further study in this therapeutic area (N. Finch, T. Campbell, C. Gemenden, & H. Povalski, 1978).
Safety And Hazards
特性
IUPAC Name |
5-(1,1-difluoroethyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F2NO2/c1-8(9,10)5-2-3-6(7(12)13)11-4-5/h2-4H,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLQXGKDFHQVJOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=C(C=C1)C(=O)O)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Pyridinecarboxylic acid, 5-(1,1-difluoroethyl)- | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N~4~-(4-methylphenyl)-1-phenyl-N~6~-(prop-2-en-1-yl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2517199.png)
![8-fluoro-2-(2-methylthiazole-4-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2517200.png)
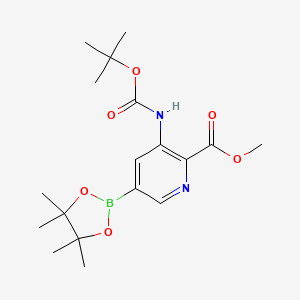
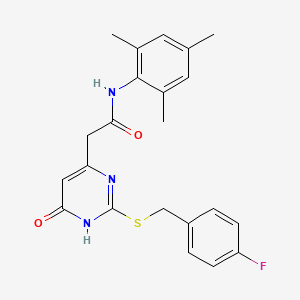
![2-chloro-N-(2-(4-fluorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2517204.png)
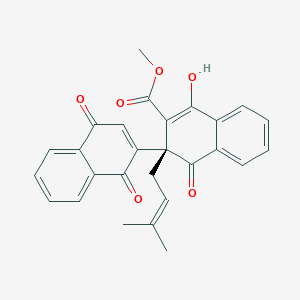
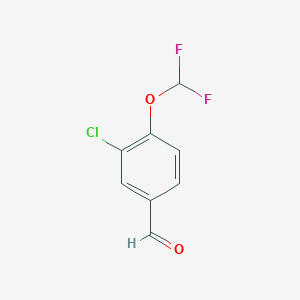
![Ethyl 4-[(6-chloro-7-hydroxy-2-oxochromen-4-yl)methyl]piperazine-1-carboxylate](/img/structure/B2517209.png)
![5-benzyl-3-oxo-2-phenyl-N-(4-(trifluoromethyl)phenyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2517210.png)
